3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Description
The compound's significance extends beyond its individual properties to its role as a representative example of how structural modifications in heterocyclic systems can influence biological activity and chemical reactivity. Research into 1,2,4-oxadiazole derivatives has intensified considerably over the past fifteen years, with particular attention focused on compounds bearing phenolic substituents due to their enhanced pharmacological potential. The specific positioning of the butyl group on the oxadiazole ring and the meta arrangement of the phenolic moiety contribute to the compound's distinctive profile within the broader class of oxadiazole derivatives.
Nomenclature and Systematic Identification
The systematic nomenclature of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both aromatic and heteroaromatic ring systems. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry nomenclature standards. The molecular structure encompasses a phenolic ring system where the hydroxyl group occupies the primary position for naming purposes, while the oxadiazole substituent is positioned at the meta location relative to the hydroxyl group.
The compound's systematic identification includes several key molecular descriptors that facilitate its recognition in chemical databases and literature. The molecular formula has been consistently reported as C₁₂H₁₄N₂O₂, corresponding to a molecular weight of 218.25 grams per mole. The Chemical Abstracts Service registry number 10185-80-5 serves as the unique identifier for this specific compound, distinguishing it from related positional isomers such as the para-substituted analog.
Table 1: Systematic Identification Parameters for this compound
The structural identification of this compound relies on the systematic numbering of both the phenolic and oxadiazole ring systems. In the phenolic component, the hydroxyl group serves as the reference point for position numbering, with the oxadiazole substituent occupying the third position. Within the oxadiazole ring, the numbering system follows standard heterocyclic conventions, where nitrogen atoms occupy positions 2 and 4, while the oxygen atom is located at position 1. The butyl substituent is attached to the carbon at position 5 of the oxadiazole ring, creating the complete structural designation.
Historical Context in Heterocyclic Chemistry Research
The development of this compound as a research compound emerges from the broader historical progression of 1,2,4-oxadiazole chemistry, which began with the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole due to limited understanding of heterocyclic nomenclature at that time. The compound remained largely unexplored for nearly eight decades following its discovery, with significant research interest emerging only in the 1940s when systematic studies of biological activity in oxadiazole derivatives commenced.
The historical significance of 1,2,4-oxadiazole derivatives gained prominence with the introduction of Oxolamine in the 1960s, representing the first commercial pharmaceutical compound containing the 1,2,4-oxadiazole ring system. This breakthrough demonstrated the therapeutic potential of oxadiazole-containing molecules and catalyzed subsequent research into structurally related compounds. The development of phenolic oxadiazole derivatives, including compounds such as this compound, represents a more recent phase in this research progression, driven by enhanced understanding of structure-activity relationships in heterocyclic systems.
Table 2: Historical Milestones in 1,2,4-Oxadiazole Research
| Year | Milestone | Researchers/Development | Significance |
|---|---|---|---|
| 1884 | First synthesis of 1,2,4-oxadiazole | Tiemann and Krüger | Initial discovery of heterocycle |
| 1940s | Biological activity studies commenced | Various researchers | Recognition of therapeutic potential |
| 1960s | Introduction of Oxolamine | Pharmaceutical industry | First commercial drug containing 1,2,4-oxadiazole |
| 2000-present | Intensive research period | Global research community | Doubled research interest in biological applications |
The research trajectory leading to compounds like this compound reflects the evolution from fundamental heterocyclic chemistry toward targeted molecular design. Contemporary research in this field has focused on understanding how specific substituent patterns, such as the butyl group positioning and phenolic attachment, influence both chemical properties and potential biological activities. The scientific literature indicates that interest in 1,2,4-oxadiazole biological applications has doubled within the past fifteen years, establishing these compounds as significant targets for pharmaceutical and materials research.
Position Within 1,2,4-Oxadiazole Derivative Classifications
The classification of this compound within the broader family of 1,2,4-oxadiazole derivatives reveals its unique structural characteristics and potential applications. The compound belongs to the subset of aryl-substituted 1,2,4-oxadiazoles, specifically those bearing phenolic functionality, which represents an important class of heterocyclic compounds in medicinal chemistry research. Within the four possible oxadiazole isomers - 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole - the 1,2,4-isomer occupies a particularly significant position due to its demonstrated biological activities and synthetic accessibility.
The structural classification system for 1,2,4-oxadiazole derivatives typically considers both the substitution pattern on the heterocyclic ring and the nature of attached functional groups. In the case of this compound, the compound features alkyl substitution at position 5 of the oxadiazole ring and aryl substitution at position 3, creating a 3-aryl-5-alkyl-1,2,4-oxadiazole structural motif. Research has demonstrated that this particular substitution pattern can significantly influence biological activity, with 3-aryl-5-alkyl derivatives often exhibiting enhanced potency compared to their 5-aryl-3-alkyl counterparts.
Table 3: Classification of this compound Within Oxadiazole Derivatives
| Classification Category | Specific Type | Structural Feature |
|---|---|---|
| Oxadiazole Isomer | 1,2,4-Oxadiazole | Nitrogen atoms at positions 2 and 4 |
| Substitution Pattern | 3-Aryl-5-alkyl | Phenolic group at position 3, butyl at position 5 |
| Functional Group | Phenolic derivative | Hydroxyl-bearing aromatic substituent |
| Alkyl Chain Length | Butyl-substituted | Four-carbon alkyl chain |
| Positional Isomer | Meta-substituted phenol | Oxadiazole attachment at meta position |
The functional significance of this classification extends to the compound's potential bioisosteric properties, where the 1,2,4-oxadiazole ring can serve as a replacement for ester and amide functionalities in drug design applications. The heterocycle demonstrates the ability to form specific molecular interactions, particularly hydrogen bonding, which proves valuable when traditional functional groups exhibit instability under physiological conditions. The phenolic component further enhances these interaction capabilities through its hydroxyl group, creating opportunities for additional hydrogen bonding and potential metal coordination.
Properties
IUPAC Name |
3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMSTSHSMNINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284734 | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-80-5 | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10185-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that compounds with a similar 1,2,4-oxadiazole core have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the growth of certain bacteria, viruses, and parasites .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets . These effects can lead to a variety of downstream effects, including changes in cellular metabolism, signaling, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been found to exhibit a variety of effects, including inhibiting the growth of certain bacteria, viruses, and parasites . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Biological Activity
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a compound characterized by a phenolic structure with a 1,2,4-oxadiazole ring and a butyl substituent. This unique configuration enhances its lipophilicity and biological activity. Research has indicated that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Structure and Properties
The structural features of this compound contribute significantly to its biological activities:
| Component | Description |
|---|---|
| Phenolic Moiety | Provides antioxidant and anti-inflammatory properties. |
| 1,2,4-Oxadiazole Ring | Enhances chemical reactivity and potential interactions with biological targets. |
| Butyl Group | Increases lipophilicity, aiding in membrane penetration and bioavailability. |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to or greater than standard antibiotics. For instance:
- In vitro Studies : The compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity has been demonstrated through various assays measuring cytokine levels in cell cultures exposed to inflammatory stimuli.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicate that this compound exhibits significant antioxidant activity, comparable to ascorbic acid .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes, leading to inhibition of pathways critical for pathogen survival.
- Reactive Oxygen Species (ROS) Scavenging : The phenolic hydroxyl group is effective in neutralizing free radicals.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and cell proliferation.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the MIC of the compound against multiple bacterial strains and found it effective at concentrations as low as 10 µg/mL .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .
Scientific Research Applications
Antioxidant Activity
One of the prominent applications of 3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol is its potential as an antioxidant . Research has shown that derivatives containing oxadiazole moieties exhibit significant free radical scavenging abilities.
Case Study: Antioxidant Properties
A study synthesized multiple oxadiazole derivatives and evaluated their antioxidant activity using DPPH and FRAP assays. The results indicated that certain derivatives exhibited higher antioxidant capacities than traditional antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µg/mL) | FRAP (µM FeSO4) |
|---|---|---|
| 5f | 15.79 | 2207.25 |
| 5j | 15.90 | 1538.90 |
| Ascorbic Acid | 25.00 | 848.90 |
This data suggests that the hydroxyl group in the para position enhances the antioxidant ability of the compound due to its resonance stabilization effect .
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been extensively studied, particularly in targeting gastrointestinal pathogens.
Case Study: Antimicrobial Efficacy
Research focused on modifying oxadiazole compounds to enhance their activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modified compounds showed promising results in vitro, demonstrating rapid killing kinetics comparable to established antimicrobial agents.
| Compound | MIC (µg/mL) against C. difficile | Kill Time (h) |
|---|---|---|
| 15e | 6 | 3 |
| Control | 12 | 1 |
These findings highlight the potential use of oxadiazole derivatives as targeted antimicrobial agents, particularly in treating infections resistant to conventional therapies .
Anti-inflammatory Applications
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Compounds like This compound have shown efficacy in inhibiting inflammatory pathways.
Case Study: Inhibition of Inflammatory Pathways
A patent describes the synthesis of oxadiazole derivatives that act as inhibitors of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. These compounds have been suggested for therapeutic use in conditions like arthritis and pain management.
| Compound | Inhibition % (COX) | Inhibition % (LOX) |
|---|---|---|
| Example A | 75 | 70 |
| Example B | 80 | 65 |
The ability to inhibit these pathways positions oxadiazole derivatives as potential candidates for developing new anti-inflammatory medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Alkyl Chain Modifications
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 58599-05-6): Molecular weight: 176.17 g/mol .
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-71-4):
- 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9):
Functional Group Modifications
- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid (CAS: 875164-21-9): A carboxylic acid substituent increases water solubility, making it suitable for aqueous-phase reactions .
Antimicrobial Activity
- 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol: Likely investigated for antimicrobial properties due to structural similarities to compounds like 4-(3-(4-(2-(aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride (15a), which showed efficacy against enteric pathogens .
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : Demonstrated intrinsic analgesic and antiviral activity, highlighting the pharmacological versatility of oxadiazole derivatives .
Pharmacokinetic Considerations
- The butyl chain in this compound likely improves membrane penetration compared to methyl or ethyl analogs, but may reduce solubility .
- Compounds like 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline exhibit enhanced metabolic stability due to fluorine substitution, a feature absent in the butyl derivative .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (logP)* | Solubility |
|---|---|---|---|---|---|
| This compound | 10185-79-2 | ~220.27† | Butyl | High | Low (organic) |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol | 58599-05-6 | 176.17 | Methyl | Moderate | Moderate |
| 4-(5-Ethyl-12,4-oxadiazol-3-yl)aniline | 10185-71-4 | 175.20 | Ethyl | Moderate-high | Low (aqueous) |
| 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid | 875164-21-9 | 232.23 | Carboxylic acid | Low | High (DMSO) |
*Estimated based on substituent effects. †Calculated from molecular formula (C₁₂H₁₄N₂O₂).
Preparation Methods
Starting Materials and Key Intermediates
- Amidoximes: Prepared by the reaction of hydroxylamine with benzonitriles.
- Carboxylic Acids/Acyl Chlorides: Used for coupling and cyclization to form the oxadiazole ring.
- Butyl Substituent Introduction: Typically introduced via the appropriate butyl-substituted acid or acid chloride.
General Synthetic Approach
The synthesis of this compound typically follows these steps:
Formation of Amidoxime Intermediate:
- Benzonitrile derivatives are reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in methanol at elevated temperature (~60 °C) to yield amidoximes.
-
- The amidoxime is coupled with a butyl-substituted carboxylic acid or its activated derivative (e.g., acyl chloride) using coupling agents such as EDC·HCl and HOBt.
- This is followed by cyclization and dehydration under heating to form the 1,2,4-oxadiazole ring.
Phenol Functional Group Management:
- The phenolic hydroxyl group on the aromatic ring may be protected transiently (e.g., acetyl or tert-butyldimethylsilyl groups) during coupling to prevent side reactions.
- Deprotection is performed under acidic conditions to regenerate the free phenol.
-
- The final compound is purified by flash chromatography using solvents such as ethyl acetate and petroleum ether mixtures.
- Characterization is confirmed by NMR, IR, and mass spectrometry.
Representative Reaction Conditions and Procedures
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, Et3N, MeOH, 60 °C, 6 h | Yields amidoxime intermediate |
| Coupling | Amidoxime, butyl-substituted acid chloride, EDC·HCl, HOBt, rt, 16 h | Facilitates amide bond formation |
| Cyclization and dehydration | Heating at 100 °C for 16 h | Forms the 1,2,4-oxadiazole ring |
| Phenol protection removal | Acidic conditions (e.g., TFA in DCM, rt, 8 h) | Regenerates free phenol |
| Purification | Flash chromatography (EtOAc/petroleum ether) | Isolates pure product |
Alternative Methods and Variations
- Use of Ullmann-type coupling reactions to install phenol substituents on oxadiazole rings with transient protecting groups such as tert-butyldimethylsilyl, which are cleaved in situ during the reaction.
- Direct cyclization of amidoximes with benzoic acid derivatives in a one-pot process, facilitating efficient synthesis of 1,2,4-oxadiazole rings.
Research Findings and Optimization
- The use of coupling agents like EDC·HCl and additives such as HOBt significantly improves the yield and selectivity of the amidoxime coupling step.
- Protecting groups on the phenol moiety are critical to avoid side reactions during coupling and cyclization, with acetyl and tert-butyldimethylsilyl groups being effective.
- Reaction temperatures around 100 °C optimize the cyclization and dehydration steps without decomposing sensitive intermediates.
- Purification by flash chromatography with gradients of ethyl acetate in petroleum ether yields high-purity this compound.
- Spectroscopic characterization (1H NMR, 13C NMR, IR, UV-Vis) confirms the structure and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine + benzonitrile, MeOH, 60 °C, 6 h | 80-90 | Efficient conversion |
| Coupling with acid chloride | EDC·HCl, HOBt, rt, 16 h | 70-85 | High selectivity, mild conditions |
| Cyclization and dehydration | Heating at 100 °C, 16 h | 75-90 | Critical for oxadiazole ring formation |
| Phenol deprotection | TFA in DCM, rt, 8 h | >90 | Clean removal of protecting groups |
| Purification | Flash chromatography | - | Yields pure target compound |
Q & A
Basic: What are optimized synthetic routes for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol?
Methodological Answer:
The synthesis typically involves cyclization of an amidoxime intermediate with a phenolic ester. For example:
Step 1: Prepare the amidoxime precursor (e.g., 5-butyl-1,2,4-oxadiazole-3-carboxamidoxime) via reaction of butyl nitrile with hydroxylamine.
Step 2: React the amidoxime with a substituted phenolic ester (e.g., 3-hydroxybenzoic acid ethyl ester) in a polar aprotic solvent (e.g., DMF/toluene, 3:1 v/v) under reflux (130°C, 24h) .
Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (chloroform/hexane).
Key Considerations:
- Use potassium carbonate as a base to deprotonate the phenolic hydroxyl group.
- Monitor reaction progress via TLC or HPLC to avoid over-cyclization.
Basic: How to characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR:
- ¹H NMR: Identify the phenol proton (δ 9.5–10.5 ppm, broad singlet) and butyl chain protons (δ 0.8–1.7 ppm). Aromatic protons appear as multiplets (δ 6.8–7.5 ppm).
- ¹³C NMR: Oxadiazole carbons resonate at δ 160–170 ppm; phenolic carbons at δ 115–125 ppm .
- IR: Confirm oxadiazole ring (C=N stretch ~1600 cm⁻¹) and phenolic -OH (broad peak ~3300 cm⁻¹).
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅N₂O₂: 219.1134).
Data Validation: Cross-reference with analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles.
Orthogonal Assays: Validate antioxidant activity (e.g., DPPH/ABTS radical scavenging) alongside cellular ROS assays to confirm mechanism .
Purity Checks: Use HPLC (≥95% purity) to exclude side-products (e.g., unreacted amidoxime).
Structural Confirmation: Re-refine XRD data with SHELXL to ensure no crystallographic disorder mimics false activity .
Example: In antioxidant studies, substituent position (e.g., ortho-hydroxyl vs. para-methyl) significantly alters activity .
Advanced: What is the role of the butyl chain in modulating bioactivity?
Methodological Answer:
The butyl group enhances lipophilicity, impacting membrane permeability and target binding.
- SAR Insights:
| Substituent | LogP | IC₅₀ (DPPH, μM) |
|---|---|---|
| Butyl | 3.2 | 12.5 |
| Trifluoromethyl | 2.8 | 18.3 |
| Phenyl | 2.5 | 25.7 |
- Conclusion: Longer alkyl chains (butyl) improve membrane penetration but may reduce solubility.
Methodological: How to perform crystallographic refinement for structural confirmation?
Methodological Answer:
Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K.
Structure Solution: Employ SHELXD for phase problem resolution .
Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms.
Validation: Check R-factor (<5%), residual density (<0.3 eÅ⁻³), and CCDC deposition.
Example: For oxadiazole derivatives, ensure proper modeling of the oxadiazole ring geometry (bond lengths ~1.30–1.35 Å) .
Advanced: How to address conflicting solubility data in formulation studies?
Methodological Answer:
Solvent Screening: Test DMSO (for stock solutions) and aqueous buffers (pH 2–9) with surfactants (e.g., Tween-80).
Thermodynamic Solubility: Use shake-flask method with HPLC quantification .
Co-solvency Approach: Blend PEG-400/ethanol (1:1) to enhance solubility without precipitation.
Note: Conflicting data may arise from polymorphic forms; characterize via PXRD .
Basic: What computational tools predict the compound’s drug-likeness?
Methodological Answer:
ADMET Prediction: Use SwissADME or QikProp to calculate LogP (optimal 2–3.5), PSA (<90 Ų), and Lipinski violations.
Docking Studies: Employ AutoDock Vina to simulate binding to targets (e.g., COX-2 or Keap1-Nrf2) .
MD Simulations: Run GROMACS for 100 ns to assess protein-ligand stability.
Example: Oxadiazole derivatives show high affinity for antioxidant-response element (ARE) pathways due to phenolic -OH interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
